molecular formula C21H19ClN4O2 B5591583 (2S)-N-[3-(3-chlorophenyl)phenyl]-1-(1H-pyrazole-5-carbonyl)pyrrolidine-2-carboxamide

(2S)-N-[3-(3-chlorophenyl)phenyl]-1-(1H-pyrazole-5-carbonyl)pyrrolidine-2-carboxamide

Cat. No.: B5591583
M. Wt: 394.9 g/mol
InChI Key: PETBYFWVOJUZDB-IBGZPJMESA-N
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Description

(2S)-N-[3-(3-chlorophenyl)phenyl]-1-(1H-pyrazole-5-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyrazole moiety, and a chlorophenyl group

Scientific Research Applications

(2S)-N-[3-(3-chlorophenyl)phenyl]-1-(1H-pyrazole-5-carbonyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Pharmacology: It can be studied for its potential effects on biological systems, including its binding affinity to various molecular targets.

    Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-[3-(3-chlorophenyl)phenyl]-1-(1H-pyrazole-5-carbonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the pyrazole moiety: This step often involves the reaction of a hydrazine derivative with a diketone or similar compound to form the pyrazole ring.

    Attachment of the chlorophenyl group: This can be done through a substitution reaction, where a chlorophenyl group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-[3-(3-chlorophenyl)phenyl]-1-(1H-pyrazole-5-carbonyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups to the chlorophenyl ring.

Mechanism of Action

The mechanism of action of (2S)-N-[3-(3-chlorophenyl)phenyl]-1-(1H-pyrazole-5-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-N-[3-(3-chlorophenyl)phenyl]-1-(1H-pyrazole-5-carbonyl)pyrrolidine-2-carboxamide include other pyrrolidine derivatives, pyrazole-containing compounds, and chlorophenyl-substituted molecules.

Uniqueness

What sets this compound apart is its unique combination of these functional groups, which can confer specific properties and reactivity

Properties

IUPAC Name

(2S)-N-[3-(3-chlorophenyl)phenyl]-1-(1H-pyrazole-5-carbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c22-16-6-1-4-14(12-16)15-5-2-7-17(13-15)24-20(27)19-8-3-11-26(19)21(28)18-9-10-23-25-18/h1-2,4-7,9-10,12-13,19H,3,8,11H2,(H,23,25)(H,24,27)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETBYFWVOJUZDB-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=NN2)C(=O)NC3=CC=CC(=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=NN2)C(=O)NC3=CC=CC(=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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